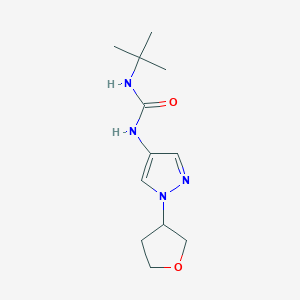

1-(tert-butyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(tert-butyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and is synthesized using specific methods to ensure its purity and efficacy.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

1-(tert-butyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is involved in various chemical syntheses and reactions due to its structural characteristics. For instance, the compound plays a crucial role in the lithiation of N-(pyridin-3-ylmethyl)pivalamide, leading to the formation of substituted derivatives through reactions with electrophiles. This process demonstrates the compound's utility in the synthesis of complex molecules and its role in regioselective transformations (Smith et al., 2013). Moreover, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, a key intermediate in targeted mTOR PROTAC molecules, illustrates the compound's significance in medicinal chemistry and drug development (Zhang et al., 2022).

Biological Activity

Compounds related to 1-(tert-butyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea have shown potential in biological applications. For instance, structure-activity relationship studies of BIRB 796, a p38alpha MAP kinase inhibitor, reveal insights into the molecular interactions critical for the inhibition of enzymes involved in inflammatory responses (Regan et al., 2003). Furthermore, the synthesis and pharmacological characterization of UR-7280, a potent angiotensin AT1 receptor antagonist, underscore the role of such compounds in modulating cardiovascular functions (de Arriba et al., 1996).

Material Science and Catalysis

In the realm of material science, compounds structurally related to 1-(tert-butyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea contribute to the development of novel materials and catalytic processes. The synthesis of imido analogs of the uranyl ion, where the oxygens are replaced by divalent nitrogen groups, represents a novel approach to exploring the chemistry of actinides and their potential applications in nuclear fuel cycles and catalysis (Hayton et al., 2005).

Propriétés

IUPAC Name |

1-tert-butyl-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-12(2,3)15-11(17)14-9-6-13-16(7-9)10-4-5-18-8-10/h6-7,10H,4-5,8H2,1-3H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOOXFWXGHWMHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CN(N=C1)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-butyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)

![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)

![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970789.png)

![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridine](/img/structure/B2970792.png)

![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)

![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol](/img/structure/B2970794.png)

![2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide](/img/structure/B2970800.png)

![4,4,6a,6b-tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2970803.png)